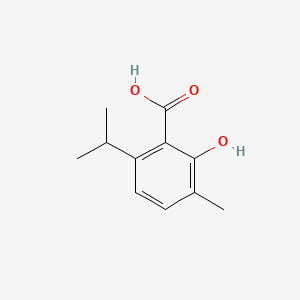

2-Hydroxy-6-isopropyl-3-methylbenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives

2-Hydroxy-6-isopropyl-3-methylbenzoic acid belongs to the large and diverse family of substituted benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. preprints.org The properties and reactivity of benzoic acid can be significantly altered by attaching different functional groups to the benzene ring. researchgate.netyoutube.com

Academic and Research Significance

The academic and research interest in this compound and its isomers, such as 2-Hydroxy-3-isopropyl-6-methylbenzoic acid, stems from their roles as versatile building blocks in organic synthesis and their potential applications in various scientific fields. researchgate.net These compounds are noted for their use in coordination chemistry, where they can act as ligands for a variety of metals. researchgate.net The arrangement of substituents allows for the fine-tuning of the carboxylic acid's acidity and can lead to the formation of stereoisomeric products in coordination compounds. researchgate.net

Crystal structure analysis has been a significant area of research for this compound, providing insights into its molecular geometry, including bond angles and the nature of its intermolecular and intramolecular hydrogen bonds. nih.goviucr.org Such studies are crucial for understanding how the molecule behaves in the solid state and how it might interact with other molecules. ucl.ac.uk Furthermore, some substituted benzoic acids are investigated for their potential as inhibitors of biological targets, such as the anti-apoptotic Mcl-1 and Bfl-1 proteins, which are relevant in cancer research. nih.gov An isomer, 2-Hydroxy-3-isopropyl-6-methylbenzoic acid (o-thymotic acid), has been evaluated in rats for its analgesic and antistress properties. chemicalbook.comscientificlabs.co.uk

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-6-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6(2)8-5-4-7(3)10(12)9(8)11(13)14/h4-6,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLQYPNVDAMSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195980 | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-6-(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4389-53-1 | |

| Record name | 2-Hydroxy-3-methyl-6-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4389-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymene-3-carboxylic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-6-(1-methylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-isopropyl-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes

The construction of the 2-hydroxy-6-isopropyl-3-methylbenzoic acid scaffold can be envisioned through methods that assemble the substituted benzene (B151609) ring. Key among these are electrophilic aromatic substitution reactions.

One theoretical approach to synthesizing this compound is through the Friedel-Crafts alkylation of a suitable benzoic acid derivative. This classic method for forming carbon-carbon bonds on an aromatic ring involves the reaction of an alkylating agent with an aromatic compound in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.com

The Friedel-Crafts alkylation of an aromatic ring, such as a substituted benzoic acid, typically employs a strong Lewis acid catalyst. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). byjus.comnih.gov The reaction is usually carried out in an inert solvent. The choice of alkylating agent is also crucial; for introducing an isopropyl group, reagents like isopropyl chloride or isopropanol (B130326) can be used. mdpi.comrsc.org The reaction temperature can vary, but often, heating is required to drive the reaction to completion.

Table 1: Typical Catalysts and Reagents for Friedel-Crafts Alkylation

| Catalyst | Alkylating Agent | Typical Substrate |

| Aluminum chloride (AlCl₃) | Isopropyl chloride | Benzene |

| Ferric chloride (FeCl₃) | Isopropyl alcohol | Phenol (B47542) |

| Boron trifluoride (BF₃) | Propene | Toluene |

This table presents generalized information on Friedel-Crafts alkylation and does not represent a specific validated synthesis for this compound.

The mechanism of the Friedel-Crafts alkylation proceeds through electrophilic aromatic substitution. byjus.comyoutube.com The Lewis acid catalyst activates the alkylating agent to generate a carbocation or a carbocation-like species. In the case of using isopropyl chloride, the chlorine atom coordinates with the Lewis acid, leading to the formation of an isopropyl carbocation. This electrophile then attacks the electron-rich aromatic ring of the benzoic acid derivative. A subsequent deprotonation step restores the aromaticity of the ring and yields the alkylated product. youtube.com

A significant challenge in the Friedel-Crafts alkylation of substituted benzoic acids is controlling the regioselectivity. The directing effects of the existing substituents on the benzene ring (the hydroxyl, carboxyl, and methyl groups) will influence the position of the incoming isopropyl group. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is also an activating ortho-, para-director. The carboxylic acid group, being a deactivating meta-director, adds complexity to predicting the final substitution pattern. This can often lead to the formation of a mixture of isomeric products, which would then require purification. nih.govstackexchange.com Furthermore, the alkylated product can be more reactive than the starting material, potentially leading to polyalkylation. youtube.com Carbocation rearrangements are also a known issue in Friedel-Crafts alkylations, although with a secondary carbocation like the isopropyl cation, this is less of a concern. khanacademy.org

Another potential synthetic route is the carboxylation of a pre-alkylated phenol, a reaction often categorized under catalytic condensation. The Kolbe-Schmitt reaction is a prime example, involving the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. wikipedia.org For the synthesis of this compound, the starting material would be 2-isopropyl-5-methylphenol (carvacrol).

The reaction would proceed by first treating 2-isopropyl-5-methylphenol with a strong base, such as sodium hydroxide, to form the corresponding phenoxide. This phenoxide is then heated with carbon dioxide under high pressure. The electron-rich phenoxide attacks the carbon atom of CO₂, leading to the introduction of a carboxyl group onto the aromatic ring, ortho to the hydroxyl group. Subsequent acidification of the reaction mixture yields the final product. The regioselectivity of the Kolbe-Schmitt reaction is influenced by the cation and reaction conditions.

Friedel-Crafts Alkylation Approaches for Benzoic Acid Derivatives

Derivatization Strategies and Analogue Synthesis

The presence of both a carboxylic acid and a phenolic hydroxyl group in this compound offers multiple avenues for derivatization to produce a variety of analogues.

Standard esterification procedures can be applied to the carboxylic acid group. google.com This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol.

The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis. researchgate.netyoutube.com This involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Phenolic Hydroxyl | Etherification | Alkyl Halide, Base | Ether |

This table outlines general derivatization strategies and does not represent specific, optimized reaction conditions for this compound.

The synthesis of analogues could also involve modifying the substituents on the aromatic ring. For instance, the methyl group could be oxidized to a carboxylic acid, or further electrophilic aromatic substitution reactions could be performed to introduce other functional groups, though controlling the regioselectivity would remain a key challenge.

Amide Derivatives Synthesis

The synthesis of amide derivatives from this compound can be achieved through standard amidation protocols. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and a primary or secondary amine. One such method is the reaction with a selected amine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). japsonline.com This approach directly forms the amide bond under relatively mild conditions.

Alternatively, a two-step process can be employed. The carboxylic acid is first converted to a more reactive acyl chloride. This is typically done by treating the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a suitable amine to yield the desired amide derivative. The presence of the phenolic hydroxyl group may require a protection strategy, such as conversion to a benzyl (B1604629) or silyl (B83357) ether, prior to the amidation steps to prevent unwanted side reactions, followed by a final deprotection step.

The existence of the simple amide, 2-hydroxy-3-isopropyl-6-methyl-benzoic acid amide, is confirmed in chemical databases. molaid.com By varying the amine reactant, a wide array of N-substituted amide derivatives can be synthesized.

Table 1: Examples of Potential Amide Derivatives

| Amine Reactant | Resulting Amide Derivative Name | Potential Structure |

|---|---|---|

| Ammonia (NH₃) | 2-Hydroxy-6-isopropyl-3-methylbenzamide | HOC₆H₂(CH(CH₃)₂)(CH₃)CONH₂ |

| Aniline (C₆H₅NH₂) | N-phenyl-2-hydroxy-6-isopropyl-3-methylbenzamide | HOC₆H₂(CH(CH₃)₂)(CH₃)CONH(C₆H₅) |

| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-2-hydroxy-6-isopropyl-3-methylbenzamide | HOC₆H₂(CH(CH₃)₂)(CH₃)CONHCH₂(C₆H₅) |

| Alanine (Amino Acid) | 2-((2-Hydroxy-6-isopropyl-3-methylbenzoyl)amino)propanoic acid | HOC₆H₂(CH(CH₃)₂)(CH₃)CONHCH(CH₃)COOH |

Halogenated Derivatives

The halogenation of this compound involves electrophilic aromatic substitution. The positions of substitution on the benzene ring are directed by the existing functional groups. The hydroxyl (-OH) group is a powerful activating group and is ortho-, para-directing. The isopropyl and methyl groups are also activating and ortho-, para-directing. Given the substitution pattern, the positions ortho and para to the hydroxyl group are C5 and C3/C1 respectively. Since C1, C2, C3, and C6 are already substituted, the primary site for electrophilic attack is the C5 position.

A selective method for bromination ortho to a hydroxyl group in substituted phenols utilizes titanium(IV) chloride in conjunction with bromine. rsc.org This method has been successfully applied to similar structures like ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, yielding the 3-bromo derivative. rsc.org Applying this methodology to this compound would be expected to yield 5-bromo-2-hydroxy-6-isopropyl-3-methylbenzoic acid. Direct halogenation with agents like Br₂ in a suitable solvent could also lead to substitution at the C5 position. Under harsher conditions, di-substitution might be possible, though steric hindrance from the bulky isopropyl group would play a significant role.

Table 2: Potential Halogenated Derivatives

| Halogenating Agent | Potential Product | Position of Substitution |

|---|---|---|

| Br₂ / TiCl₄ | 5-Bromo-2-hydroxy-6-isopropyl-3-methylbenzoic acid | C5 |

| Cl₂ / Lewis Acid | 5-Chloro-2-hydroxy-6-isopropyl-3-methylbenzoic acid | C5 |

| I₂ / Oxidizing Agent | 5-Iodo-2-hydroxy-6-isopropyl-3-methylbenzoic acid | C5 |

Pyridinone-Based Derivatives with Isopropyl Moieties

The synthesis of pyridinone rings from salicylic (B10762653) acid derivatives has been documented, providing a pathway to novel heterocyclic compounds. nih.gov One established route involves the reaction of propenone derivatives of salicylic acids with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield cyanopyridines or cyanopyridones, respectively. nih.gov

To apply this to this compound, a multi-step synthesis can be proposed:

Propenone Formation : The parent benzoic acid would first be converted into a chalcone-like intermediate (a propenone). This can be achieved by first protecting the hydroxyl group, converting the carboxylic acid to a methyl ketone (e.g., via reaction with methyllithium (B1224462) or through a Weinreb amide), and then performing an Aldol condensation with a suitable aldehyde.

Cyclization : The resulting propenone derivative, bearing the intact 2-hydroxy-6-isopropyl-3-methylphenyl moiety, would then be reacted with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of a base like ammonium (B1175870) acetate (B1210297) to construct the pyridinone ring.

This strategy would yield a pyridinone derivative where the substituted phenyl group, containing the original isopropyl moiety, is attached to the pyridinone core. Research has also shown that salicylic acids can be modified to incorporate a pyridinone pharmacophore at various positions on the ring. nih.gov

Benzimidazolone Derivatives

Creating a benzimidazolone derivative from this compound is a complex transformation that requires the construction of the heterocyclic ring. A plausible, though multi-step, synthetic pathway can be envisioned. The key is to transform the starting benzoic acid into a suitably substituted o-phenylenediamine (B120857), which is the direct precursor for the benzimidazolone ring system.

Amine Formation : The carboxylic acid group (-COOH) must be converted into an amino group (-NH₂). This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement, where the carboxylic acid is converted to an acyl azide, amide, or reacted with hydrazoic acid, respectively, which then rearranges to an isocyanate and is hydrolyzed to the amine.

Diamine Synthesis : The resulting 2-isopropyl-6-methyl-3-aminophenol would then undergo nitration. The directing effects of the hydroxyl and amino groups would likely place the nitro group at the C4 position. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C or Sn/HCl) would yield the required diamine: 4,5-diamino-2-isopropyl-6-methylphenol.

Cyclization : This substituted o-phenylenediamine can then be cyclized to form the benzimidazolone. The reaction with a carbonyl source like carbonyldiimidazole (CDI), phosgene, or urea (B33335) introduces the C2 carbonyl group of the benzimidazolone ring.

While direct condensation of o-phenylenediamine with salicylic acid yields 2-(2-hydroxyphenyl)benzimidazole, this does not form the benzimidazolone core. jocpr.comnih.gov Therefore, the multi-step approach involving the formation of a diamine intermediate is necessary.

Schiff Base Derivatives

Schiff bases are typically synthesized via the condensation of a primary amine with an aldehyde or ketone. To generate Schiff base derivatives from this compound, the carboxylic acid must first be converted into an aldehyde. The existence of the key intermediate, 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde, is documented. sigmaaldrich.com

The synthesis would proceed in two main stages:

Aldehyde Synthesis : The carboxylic acid group of the title compound is reduced to a primary alcohol. This can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting 2-hydroxymethyl-3-isopropyl-6-methylphenol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation to avoid over-oxidation to the carboxylic acid.

Schiff Base Formation : The synthesized 2-Hydroxy-3-isopropyl-6-methylbenzaldehyde is then condensed with a variety of primary amines (aliphatic or aromatic) to form the desired Schiff base derivatives (imines). semanticscholar.org The reaction is typically carried out by refluxing the aldehyde and amine in a solvent like ethanol, often with a catalytic amount of acid.

Table 3: Examples of Potential Schiff Base Derivatives

| Primary Amine Reactant | Resulting Schiff Base Derivative Name |

|---|---|

| Aniline (C₆H₅NH₂) | 2-(((E)-Phenylimino)methyl)-3-isopropyl-6-methylphenol |

| p-Toluidine (CH₃C₆H₄NH₂) | 2-(((E)-(4-Methylphenyl)imino)methyl)-3-isopropyl-6-methylphenol |

| 4-Aminobenzoic acid (H₂NC₆H₄COOH) | 4-(((E)-(2-Hydroxy-3-isopropyl-6-methylbenzylidene)amino)benzoic acid |

| Ethanolamine (HOCH₂CH₂NH₂) | 2-(((E)-(2-Hydroxyethyl)imino)methyl)-3-isopropyl-6-methylphenol |

Structural Elucidation and Molecular Architecture

X-ray Crystallography and Single-Crystal Analysis

Single-crystal X-ray diffraction studies have provided a definitive view of the solid-state structure of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid (C₁₁H₁₄O₃). chemicalbook.comnih.govresearchgate.net

The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. chemicalbook.comresearchgate.net The specific space group has been identified as Pbca. researchgate.net

The dimensions of the unit cell, which is the basic repeating structural unit of a crystalline solid, have been precisely measured at a temperature of 200 K. chemicalbook.comresearchgate.net The packing of the molecules, when viewed along the [0 1 0] crystallographic axis, reveals the arrangement of the molecules within the crystal lattice. researchgate.net The shortest distance between the centers of two adjacent benzene (B151609) rings (Cg···Cg) is 4.9918 (13) Å. chemicalbook.com

Crystal Data and Unit Cell Parameters

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₄O₃ |

| Molecular Weight (Mr) | 194.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 16.8864 (17) Å |

| b | 6.6653 (7) Å |

| c | 18.238 (2) Å |

| Volume (V) | 2052.7 (4) ų |

| Z | 8 |

| Temperature | 200 K |

Data sourced from references chemicalbook.comresearchgate.net.

A significant feature of the molecular structure is the presence of an intramolecular hydrogen bond. chemicalbook.comnih.govresearchgate.net This bond forms between the hydrogen atom of the hydroxyl (-OH) group and the carbonyl oxygen atom of the carboxylic acid (-COOH) group. chemicalbook.com This internal hydrogen bond creates a six-membered ring, which is described by the graph-set descriptor S(6). chemicalbook.com

In addition to the internal hydrogen bonds, the molecules of this compound engage in intermolecular hydrogen bonding. chemicalbook.comnih.govresearchgate.net These interactions occur between the carboxylic acid groups of two neighboring molecules. chemicalbook.com This specific hydrogen bonding pattern connects the molecules into centrosymmetric dimers. chemicalbook.comnih.govresearchgate.net The graph-set descriptor for this intermolecular motif is R²₂(8). chemicalbook.com

The arrangement of the substituent groups on the benzene ring exhibits distinct conformational features. The isopropyl group is significantly tilted with respect to the plane of the benzene ring, with the least-squares planes of the two groups enclosing an angle of 74.17 (9)°. chemicalbook.comnih.gov In contrast, the carboxylic acid group is nearly coplanar with the aromatic ring, with an intersection angle of only 7.07 (28)°. chemicalbook.comnih.gov The C-C-C bond angles within the benzene ring itself vary, ranging from 117.16 (19)° to 122.32 (19)°. chemicalbook.comnih.govresearchgate.net The smallest angles are located at the carbon atoms that are bonded to the alkyl substituents. nih.gov

Conformational Angles of Substituent Groups

| Groups | Dihedral Angle (°) |

|---|---|

| Isopropyl group plane and Benzene ring plane | 74.17 (9) |

| Carboxylic acid group plane and Benzene ring plane | 7.07 (28) |

Data sourced from references chemicalbook.comnih.gov.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of a molecule and understanding its electronic and vibrational properties. For this compound (CAS 4389-53-1), various spectroscopic data sets are available.

Detailed 1H NMR, Raman, and IR spectra for this compound can be accessed through specialized chemical databases. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

A notable feature is the broad absorption band observed in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H stretching vibration of the carboxylic acid group, which is involved in strong hydrogen bonding. The presence of both intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, as confirmed by crystal structure data, and intermolecular hydrogen bonding between carboxylic acid dimers, contributes to the broadening of this peak. nih.govresearchgate.net

The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band. In this molecule, it is expected around 1700-1725 cm⁻¹. The exact position can be influenced by the hydrogen bonding. The C-O stretching vibrations of the carboxylic acid and the phenolic hydroxyl group are expected in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl and methyl groups are expected just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid (H-bonded) |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Isopropyl, Methyl |

| 1700-1725 | C=O Stretch | Carboxylic Acid |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Carboxylic Acid, Phenol (B47542) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene ring.

The protons of the two methyl groups of the isopropyl substituent are expected to appear as a doublet around 1.2 ppm. The methine proton of the isopropyl group will likely be a septet in the region of 3.0-3.5 ppm. The methyl group attached to the aromatic ring should produce a singlet around 2.2-2.5 ppm. The two aromatic protons will appear as doublets in the aromatic region (6.5-8.0 ppm), with their exact chemical shifts depending on the electronic environment. The acidic proton of the carboxylic acid and the phenolic proton will be highly deshielded and may appear as broad singlets at very downfield shifts, often above 10 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2 | d | 6H | -CH(CH₃ )₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~3.2 | sept | 1H | -CH (CH₃)₂ |

| ~6.8 | d | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| >10 | s (broad) | 1H | -COOH |

| >10 | s (broad) | 1H | Ar-OH |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons with alkyl substituents will be at relatively upfield positions within the aromatic region. The aliphatic carbons of the isopropyl and methyl groups will appear at the most upfield region of the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | C =O (Carboxylic Acid) |

| ~160 | Ar-C -OH |

| ~140 | Ar-C -CH(CH₃)₂ |

| ~135 | Ar-C -CH₃ |

| ~125 | Ar-C H |

| ~120 | Ar-C H |

| ~115 | Ar-C -COOH |

| ~30 | -C H(CH₃)₂ |

| ~24 | -CH(C H₃)₂ |

| ~20 | Ar-C H₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region. rsc.org

The primary absorption band (π → π* transition) is usually observed around 230-250 nm. A secondary, weaker band (n → π* transition), associated with the carbonyl group, may be observed at longer wavelengths, typically around 270-290 nm. The presence of the hydroxyl, isopropyl, and methyl substituents on the benzene ring can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also affect their intensities.

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~230-250 | π → π | Substituted Benzene Ring |

| ~270-290 | n → π | Carbonyl Group |

Biological and Pharmacological Investigations

Enzyme Inhibition Studies

Currently, there is a lack of specific research in publicly available scientific literature detailing the enzyme inhibition activities of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Further investigation is required to determine its potential as an inhibitor for various enzymatic targets.

Protein-Ligand Interaction Profiling

Benzoic acid and its derivatives are recognized for their capacity to act as ligands in coordination chemistry, capable of binding to a variety of transition metals and other elements. nih.govresearchgate.net The specific orientation of substituents on the phenyl moiety can influence the acidity of the carboxylic acid group and its binding properties. nih.govresearchgate.net The crystal structure of this compound reveals both intramolecular and intermolecular hydrogen bonds, which play a role in its molecular conformation and potential interactions with protein targets. nih.govresearchgate.net However, detailed protein-ligand interaction profiles from specific pharmacological studies on this compound are not yet available.

Anticancer and Antitumor Activity Assessments

While direct studies on the anticancer properties of this compound are not extensively documented, research on related benzoic acid derivatives suggests potential in this area.

Cytotoxic Potential of Derivatives

Studies on various derivatives of benzoic acid have indicated their potential as cytotoxic agents against cancer cell lines. For instance, a copper-based metal-organic framework (MOF) incorporating a flavone-dicarboxylic acid ligand, a type of benzoic acid derivative, demonstrated moderate inhibitory effects against human lung adenocarcinoma (A549), human breast cancer (MCF-7), human erythroleukemia (K562), and murine melanoma (B16F10) cells. nih.gov The IC₅₀ values for this complex, designated LDU-1, were in the range of 14.53–32.47 μM, suggesting a synergistic anticancer effect between the metal ions and the organic linkers. nih.gov

In another study, newly synthesized 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidine derivatives were evaluated for their cytotoxic activity. mdpi.com Compounds bearing a 3-nitrophenyl substituent at the C5 position showed high efficacy against M-HeLa (cervical adenocarcinoma) cells, with low cytotoxicity towards normal liver cells. mdpi.com These findings highlight the potential of developing cytotoxic agents from benzoic acid derivatives. Other research has also pointed to the antiproliferative actions of compounds like cannabidiolic acid. mdpi.com

The cytotoxic activities of triterpenoids such as oleanolic acid, ursolic acid, and their derivatives, which can be seen as structurally distinct from simple benzoic acids, have also been noted to inhibit proliferation and induce apoptosis in various cancer cell lines. researchgate.net Similarly, roburic acid, a tetracyclic triterpenoid (B12794562), has shown a concentration-dependent inhibitory effect on the metabolic activity of several human cancer cell lines, including colorectal, prostate, and pancreatic cancer cells. nih.govmdpi.com

Table 1: Cytotoxic Activity of Selected Benzoic Acid Derivatives and Related Compounds

| Compound/Derivative | Cell Line | Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| LDU-1 (Copper-MOF) | A549 (Human Lung Adenocarcinoma) | Moderate Inhibition | 14.53 - 32.47 | nih.gov |

| LDU-1 (Copper-MOF) | MCF-7 (Human Breast Cancer) | Moderate Inhibition | 14.53 - 32.47 | nih.gov |

| LDU-1 (Copper-MOF) | K562 (Human Erythroleukemia) | Moderate Inhibition | 14.53 - 32.47 | nih.gov |

| LDU-1 (Copper-MOF) | B16F10 (Murine Melanoma) | Moderate Inhibition | 14.53 - 32.47 | nih.gov |

| 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines (with 3-nitrophenyl substituent) | M-HeLa (Cervical Adenocarcinoma) | High Efficacy | Not Specified | mdpi.com |

| Roburic Acid | DLD-1, HT-29, HCT-116 (Colorectal) | Concentration-Dependent Inhibition | Not Specified | nih.govmdpi.com |

| Roburic Acid | PC-3 (Prostate) | Concentration-Dependent Inhibition | Not Specified | nih.govmdpi.com |

| Roburic Acid | BxPC-3 (Pancreatic) | Concentration-Dependent Inhibition | Not Specified | nih.govmdpi.com |

Mechanisms of Action (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

The mechanisms underlying the anticancer activity of benzoic acid derivatives often involve the induction of apoptosis and inhibition of cell proliferation. For example, some triterpenoid acids have been shown to induce apoptosis in cancer cells. researchgate.net Research on roburic acid confirmed that its primary mechanism is antiproliferative rather than cytotoxic. nih.govmdpi.com Further in silico studies with roburic acid predicted interactions with proteins such as CAII, CES1, EGFR, and PLA2G2A, which are involved in proliferation and cell survival pathways. mdpi.com Carvacrol (B1668589) and thymol (B1683141) hybrids have also been shown to induce apoptosis in MCF-7 and HT-29 cancer cell lines. mdpi.com

Antioxidant Activity Evaluation

The antioxidant potential of phenolic compounds, including hydroxybenzoic acids, is well-established. globalresearchonline.net The presence of hydroxyl groups on the aromatic ring allows them to act as radical scavengers. nih.gov While specific data on the antioxidant capacity of this compound is scarce, studies on related compounds provide valuable context.

A comprehensive review of p-hydroxybenzoic acid (PHBA) and its derivatives highlights their antioxidant properties. globalresearchonline.net Gallic acid (3,4,5-trihydroxybenzoic acid) is noted for its high antioxidant effect. globalresearchonline.net The antioxidant activity of phenolic acids can be determined using various assays, including the ferric reducing antioxidant power (FRAP) assay and the total equivalent antioxidant capacity (TEAC) assay. globalresearchonline.net

A study on isopropoxy-carvacrol (IPC), a derivative of carvacrol which shares structural similarities with the title compound, demonstrated its ability to reduce lipoperoxidation and act as a nitric oxide scavenger in vitro. nih.gov This suggests that the structural motifs present in this compound could contribute to antioxidant activity. The structural features of small molecule antioxidants, such as the position and number of hydroxyl groups, play a crucial role in their radical scavenging efficiency. nih.gov

Anti-inflammatory and Antinociceptive Properties

Derivatives of benzoic acid have been investigated for their anti-inflammatory and antinociceptive effects. p-Hydroxybenzoic acid and its derivatives are known to possess anti-inflammatory properties. globalresearchonline.net For instance, the anti-inflammatory activity of PHBA was found to be comparable to diclofenac (B195802) sodium in rat models of inflammation. globalresearchonline.net

Isopropoxy-carvacrol (IPC) has been shown to reduce acute inflammation and nociception in rodent models. nih.gov It significantly diminished carrageenan-induced paw edema and decreased myeloperoxidase (MPO) activity, an indicator of inflammation. nih.gov Furthermore, IPC was effective in reducing both phases of formalin-induced nociception. nih.gov Carvacrol itself has demonstrated anti-inflammatory and antinociceptive activities, which are attributed to the inhibition of prostaglandin (B15479496) synthesis and reduction of neuronal excitability. researchgate.net

The anti-inflammatory and antinociceptive activities of extracts from Olea europaea (olive), which contain phenolic compounds, have also been reported, with an n-hexane extract showing inhibition in the carrageenan-induced hind paw edema model in mice. nih.gov Salicylic (B10762653) acid, a simple hydroxybenzoic acid, is a well-known anti-inflammatory agent. mdpi.com

Antimicrobial and Antifungal Activity

While specific data on the antimicrobial and antifungal spectrum of this compound is not extensively documented, the well-established properties of thymol and carvacrol provide a strong basis for inferring its potential activity. Thymol, a known bactericidal agent, has demonstrated efficacy against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govsigmaaldrich.com Its isomeric counterpart, carvacrol, also exhibits significant antimicrobial effects. nih.gov

The antifungal activity of these parent compounds is also well-documented. Thymol and carvacrol have shown inhibitory effects against various fungal species, including postharvest pathogens like Botrytis cinerea and yeasts such as Candida albicans. nih.govmdpi.comnih.gov Studies have indicated that these compounds can disrupt fungal cell membranes and inhibit mycelial growth. nih.govmdpi.com For instance, thymol has been reported to have a Minimum Inhibitory Concentration (MIC) of 65 mg/L and a Minimum Fungicidal Concentration (MFC) of 100 mg/L against B. cinerea. nih.gov Similarly, carvacrol displayed an MIC of 120 µL/L and an MFC of 140 µL/L against the same fungus. nih.gov

Given that this compound shares the core phenolic structure with thymol and carvacrol, it is plausible that it possesses similar antimicrobial and antifungal capabilities. However, the presence of the carboxylic acid group is expected to modify this activity.

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of phenolic compounds and their biological activity is a critical area of research. For derivatives of thymol and carvacrol, including this compound, specific structural features are known to be pivotal for their potency and selectivity.

The isopropyl group is a key determinant of the biological activity in this class of compounds. Its presence is closely linked to the antimicrobial efficacy of thymol and carvacrol. The hydrophobic nature of the isopropyl group is thought to facilitate the interaction of the molecule with the lipid bilayer of microbial cell membranes, leading to increased permeability and disruption of cellular integrity. nih.gov The position of the isopropyl group relative to the hydroxyl group on the aromatic ring also influences the compound's activity.

Modifications to the core structure of thymol and carvacrol have been shown to significantly impact their bioactivity. The free phenolic hydroxyl group is widely considered essential for the antimicrobial action of these compounds. mdpi.com Its ability to donate a hydrogen atom and participate in hydrogen bonding is crucial for interacting with microbial enzymes and cell structures. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing the antimicrobial activity of compounds structurally related to this compound.

Table 1: Antibacterial Activity of Related Phenolic Compounds

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Thymol | Staphylococcus aureus | 250 | nih.gov |

| Thymol | Escherichia coli | 500 | sigmaaldrich.com |

| Thymol | Pseudomonas aeruginosa | >1000 | nih.gov |

| Carvacrol | Vibrio spp. | 32-64 | nih.gov |

| Thymol Derivative (3i) | Pseudomonas aeruginosa | 12.5 (µM) | nih.gov |

| Thymol Derivative (3i) | MRSA | 50.0 (µM) | nih.gov |

Table 2: Antifungal Activity of Related Phenolic Compounds

| Compound | Fungus | MIC | MFC | Reference |

| Thymol | Botrytis cinerea | 65 mg/L | 100 mg/L | nih.gov |

| Carvacrol | Botrytis cinerea | 120 µL/L | 140 µL/L | nih.gov |

| Thymol | Colletotrichum acutatum | >50 µg/mL | - | mdpi.com |

| Carvacrol | Colletotrichum acutatum | >50 µg/mL | - | mdpi.com |

| Thymol | Candida albicans | - | - | nih.gov |

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and geometry of molecules. sapub.org DFT methods are employed to determine a molecule's ground state properties, such as its optimized geometry, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO-LUMO). sapub.orgjocpr.com

For 2-Hydroxy-6-isopropyl-3-methylbenzoic acid, DFT calculations can predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These theoretical calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography. The crystal structure of this compound has been determined, revealing key geometric parameters. nih.govresearchgate.net For instance, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring, while the isopropyl group is significantly tilted. nih.gov

DFT calculations also provide insights into the molecule's reactivity through analysis of its molecular electrostatic potential (MESP) and frontier molecular orbitals. jocpr.com The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. sapub.org

Table 1: Selected Crystallographic and Geometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | nih.govscbt.com |

| Molecular Weight | 194.22 g/mol | nih.gov |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a | 16.8864 (17) Å | nih.gov |

| b | 6.6653 (7) Å | nih.gov |

| c | 18.238 (2) Å | nih.gov |

| Angle between Isopropyl Group and Benzene Ring | 74.17 (9)° | nih.gov |

Molecular Docking Simulations for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. mdpi.commdpi.com The simulation calculates a docking score, which represents the binding affinity, and visualizes the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govjbcpm.com

While specific molecular docking studies for this compound are not extensively documented in the provided results, the methodology has been widely applied to similar benzoic acid derivatives. For example, several benzoic acid derivatives have been investigated via molecular docking for their potential antiviral activity against the SARS-CoV-2 main protease. mdpi.com In such studies, the ligand is docked into the binding site of the target protein to predict its binding mode and affinity. mdpi.comnih.gov The results can identify key amino acid residues involved in the interaction. mdpi.com

The general process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, followed by running the docking simulation using software like AutoDock Vina. mdpi.commdpi.com The outcomes help in understanding the structural basis of the ligand's biological activity and can guide the design of more potent analogs. nih.gov

Prediction of Molecular Properties and Interactions

Computational methods are crucial for predicting the molecular properties and potential interactions of a compound, which is vital for assessing its suitability as a drug candidate. nih.gov These predictions encompass physicochemical properties, pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and the likelihood of interacting with biological targets. jbcpm.comnih.gov

ADMET Prediction: Chemoinformatics tools are used to predict the ADMET properties of molecules. niscpr.res.in For instance, parameters like water solubility, gastrointestinal absorption, and potential to cross the blood-brain barrier can be estimated computationally. nih.gov These predictions help in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. niscpr.res.in

Prediction of Drug-Target Interactions (DTI): Machine learning and deep learning models are increasingly used to predict potential interactions between drugs and protein targets. mdpi.commdpi.com These models utilize information from the molecular structure of the drug (like molecular fingerprints) and the sequence of the protein to predict a binding likelihood. nih.govmdpi.com This approach can accelerate the identification of new uses for existing drugs (drug repositioning) and the discovery of novel drug candidates. mdpi.com

Prediction of Molecular Interactions: Computational analysis can also predict specific non-covalent interactions. The crystal structure analysis of this compound has confirmed the presence of both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.netdoaj.org An intramolecular hydrogen bond forms between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. nih.govresearchgate.net Intermolecular hydrogen bonds connect two molecules to form centrosymmetric dimers. nih.govresearchgate.netdoaj.org These types of interactions can be modeled and predicted using computational chemistry, providing a deeper understanding of the compound's solid-state structure and physical properties.

Coordination Chemistry and Metal Complexation

Ligand Properties and Chelation Modes

As a ligand, 2-hydroxy-6-isopropyl-3-methylbenzoic acid (systematically named o-carvacrotinic acid) possesses characteristics derived from its benzoic acid backbone. nih.govresearchgate.net It can function as either a neutral molecule or, upon deprotonation of the carboxylic acid and/or the hydroxyl group, as an anionic ligand. nih.govresearchgate.net This allows it to coordinate to metal centers in various ways.

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group ortho to each other on the benzene (B151609) ring facilitates chelation, where both oxygen atoms can bind to a single metal ion, forming a stable ring structure. This bidentate chelation is a common coordination mode. nih.govresearchgate.net The molecule can also act as a monodentate ligand, coordinating through only one of the oxygen atoms of the carboxylate group. nih.govresearchgate.net

The crystal structure of the free ligand reveals intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. nih.gov In the solid state, intermolecular hydrogen bonds also form between the carboxylic acid groups of adjacent molecules, creating centrosymmetric dimers. nih.govresearchgate.net The asymmetric substitution pattern on the aromatic ring introduces the possibility of different ligand orientations within coordination compounds, potentially leading to stereoisomeric products. nih.govresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 16.8864 (17) Å |

| b | 6.6653 (7) Å |

| c | 18.238 (2) Å |

| V | 2052.7 (4) ų |

Data sourced from crystallographic studies. nih.govresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The coordinating properties of this compound (SALOH₂) have been utilized in the synthesis of novel transition metal complexes, particularly with manganese and nickel. ucr.ac.cr

An octanuclear mixed-valent Mn(II)/Mn(III) complex has been successfully synthesized using this compound as a ligand. ucr.ac.cr The reaction of manganese salts with the ligand, through either microwave-assisted synthesis or conventional bench-top methods, yields the same product: [Mn₈O₂(OMe)₂Cl₂(SALO)₆(MeOH)₄(H₂O)₂]. ucr.ac.cr In this complex, the ligand is deprotonated to its dianionic form (SALO²⁻). ucr.ac.cr

When a mixture of manganese and nickel salts is used in a bench-top reaction with this compound, new heterometallic distorted cubane (B1203433) complexes are formed. ucr.ac.cr Two such complexes that have been characterized are [Pr₂NH₂][Mn₂Ni₂(OH)₂(L1)₂(SALO)₂(SALOH)₃] and [Pr₂NH₂][Mn₂Ni₂(OH)(OMe)₂(L1)(MeCN)(SALO)₂(SALOH)₃], where L1H is 3-dimethylamino-1-propanol. ucr.ac.cr These structures feature the ligand in both its dianionic (SALO²⁻) and monoanionic (SALOH⁻) forms, showcasing its versatile coordination behavior. ucr.ac.cr

Table 2: Synthesized Metal Complexes of this compound

| Complex Number | Formula | Metal Ions |

|---|---|---|

| 1 | [Mn₈O₂(OMe)₂Cl₂(SALO)₆(MeOH)₄(H₂O)₂] | Mn(II)/Mn(III) |

| 2 | [Pr₂NH₂][Mn₂Ni₂(OH)₂(L1)₂(SALO)₂(SALOH)₃] | Mn/Ni |

| 3 | [Pr₂NH₂][Mn₂Ni₂(OH)(OMe)₂(L1)(MeCN)(SALO)₂(SALOH)₃] | Mn/Ni |

Complexes synthesized and characterized in a comparative study. ucr.ac.cr

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d orbitals of the transition metal ions. libretexts.orgpressbooks.pub Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, with no unpaired electrons, are weakly repelled. libretexts.orgpressbooks.pub

The magnetic properties of the mixed-valent Mn(II)/Mn(III) and mixed-metal Ni/Mn complexes derived from this compound have been investigated. ucr.ac.cr The study of these properties provides insight into the electronic structure and the nature of the magnetic exchange interactions between the metal centers within the polynuclear complexes. ucr.ac.cr While detailed magnetic data for these specific complexes are part of advanced research, the presence of multiple paramagnetic centers like Mn(II), Mn(III), and Ni(II) is expected to lead to complex magnetic behavior. ucr.ac.cr

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | SALOH₂ |

| 3-dimethylamino-1-propanol | L1H |

| Methanol | MeOH |

| Acetonitrile | MeCN |

| [Mn₈O₂(OMe)₂Cl₂(SALO)₆(MeOH)₄(H₂O)₂] | 1 |

| [Pr₂NH₂][Mn₂Ni₂(OH)₂(L1)₂(SALO)₂(SALOH)₃] | 2 |

Biotechnological and Biosynthetic Aspects

Relationship to Salicylic (B10762653) Acid and Biosynthetic Precursors

The chemical structure of 2-hydroxy-6-isopropyl-3-methylbenzoic acid reveals its identity as a derivative of salicylic acid (2-hydroxybenzoic acid). researchgate.net While the biosynthesis of salicylic acid in plants is known to occur via two primary pathways—one involving phenylalanine and another proceeding from chorismate—the bulk of its production is understood to originate from isochorismate. nih.gov The core aromatic carboxylic acid structure of this compound is believed to derive from these fundamental pathways, but its unique substitution pattern points to a more complex biogenesis involving the monoterpene pathway.

The biosynthesis of this compound is closely related to that of the phenolic monoterpenes carvacrol (B1668589) and its isomer thymol (B1683141), which are characteristic constituents of plants in the Lamiaceae family, such as oregano and thyme. pnas.orgdntb.gov.uanih.gov The established pathway for these monoterpenes serves as a model for the formation of the o-carvacrotic acid backbone. This process begins with the universal C10 precursor for monoterpenes, geranyl diphosphate (B83284) (GDP). pnas.orgnih.gov

The key biosynthetic steps leading to the precursors of this compound are:

Cyclization: Geranyl diphosphate (GDP) is cyclized by a terpene synthase enzyme to form the monocyclic olefin, γ-terpinene. pnas.orgnih.gov

Aromatization: The pathway can then proceed to form the aromatic monoterpene p-cymene (B1678584). nih.gov Previously thought to be a direct intermediate, recent research suggests p-cymene may also form as a result of the spontaneous rearrangement of unstable cyclohexadienol intermediates under certain conditions. pnas.orgnih.gov

Oxidation: Crucially, γ-terpinene undergoes oxidation via cytochrome P450 monooxygenases. pnas.orgsemanticscholar.org These enzymes hydroxylate the γ-terpinene ring, and subsequent dehydrogenation by a short-chain dehydrogenase/reductase (SDR) enzyme produces ketone intermediates. pnas.orgnih.gov

Tautomerization: These ketones then undergo keto-enol tautomerism to form the stable, aromatic phenols carvacrol and thymol. pnas.orgnih.gov

The formation of this compound, or o-carvacrotic acid, likely proceeds from a carvacrol-like intermediate, which then undergoes a carboxylation step to add the carboxylic acid group to the aromatic ring, though the specific enzymes for this final step are not fully elucidated.

Table 1: Key Biosynthetic Precursors and Related Intermediates

| Compound Name | Chemical Formula | Role in Biosynthesis |

| Geranyl Diphosphate (GDP) | C₁₀H₂₀O₇P₂ | Primary acyclic precursor for all monoterpenes. pnas.org |

| γ-Terpinene | C₁₀H₁₆ | Cyclic monoterpene formed from the cyclization of GDP. nih.gov |

| p-Cymene | C₁₀H₁₄ | Aromatic monoterpene hydrocarbon, a key structural backbone. nih.govmdpi.com |

| Carvacrol | C₁₀H₁₄O | Phenolic monoterpene, likely a direct precursor to o-carvacrotic acid before carboxylation. mdpi.com |

Occurrence as a Monoterpenoid

This compound is classified as a monoterpenoid derivative. chemicalbook.com This classification stems from its biosynthetic origin and its core molecular structure, which is based on the p-cymene skeleton. chemnet.commdpi.com Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units, giving them a C10 molecular formula. academicjournals.org Although the addition of a carboxyl group via biosynthesis results in a C11 compound (C₁₁H₁₄O₃), it is considered a derivative of the parent monoterpene structure. nih.govchemnet.com

The compound's connection to the monoterpenoid class is further solidified by its relationship to carvacrol, a well-established monoterpenoid phenol (B47542). mdpi.comresearchgate.net Carvacrol is a major component of the essential oils of many aromatic plants, particularly within the Origanum (oregano) and Thymus (thyme) genera. researchgate.netnih.gov The biosynthesis of this compound is therefore understood to occur as part of the complex secondary metabolism of these plants. Its isomer, o-thymotic acid (2-hydroxy-3-isopropyl-6-methylbenzoic acid), is also formally classified as a monoterpenoid, reinforcing this categorization. chemicalbook.com

Table 2: Related Monoterpenoid Compounds

| Compound Name | Chemical Formula | Classification | Relevance |

| p-Cymene | C₁₀H₁₄ | Monoterpene Hydrocarbon | Core aromatic skeleton of the target compound. mdpi.com |

| γ-Terpinene | C₁₀H₁₆ | Monoterpene Hydrocarbon | Cyclic precursor to p-cymene, thymol, and carvacrol. nih.gov |

| Carvacrol | C₁₀H₁₄O | Monoterpenoid Phenol | Isomeric phenol; likely immediate precursor before carboxylation. mdpi.com |

| Thymol | C₁₀H₁₄O | Monoterpenoid Phenol | Isomer of carvacrol, biosynthesized via a similar pathway. pnas.org |

| o-Thymotic acid | C₁₁H₁₄O₃ | Monoterpenoid | Isomer of the target compound. chemicalbook.com |

Applications in Chemical and Materials Science Research

Role as a Biochemical Reagent for Proteomics Research

While direct and extensive research on the application of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid in proteomics is still nascent, the well-documented role of its parent compound, salicylic (B10762653) acid, and its derivatives provides a strong basis for its potential in this field. researchgate.netresearchgate.netnih.govmdpi.commdpi.com Proteomics, the large-scale study of proteins, often employs chemical probes to investigate protein functions, interactions, and modifications. Salicylic acid is a known signaling molecule in plants, particularly in inducing defense mechanisms against pathogens, and its effects on the proteome of various organisms are a subject of intense study. nih.govmdpi.com

Chemical proteomics methods have been developed using derivatives of salicylic acid to identify proteins that are modified by related small molecules, such as short-chain fatty acids. researchgate.net These methods often involve creating a "clickable" version of the molecule of interest, which can then be used to tag and identify interacting proteins within a complex biological sample. researchgate.net Given that a close isomer, 2-Hydroxy-3-isopropyl-6-methylbenzoic acid, is commercially available as a biochemical for proteomics research, it underscores the utility of this structural class of compounds in such studies.

Research into salicylic acid's impact on the proteome of organisms like Arabidopsis and ginseng has revealed that it can influence a wide range of cellular processes. researchgate.netnih.gov These include defense and stress responses, energy metabolism, and protein synthesis. nih.gov For instance, in suspension-cultured ginseng cells, treatment with salicylic acid led to the differential expression of fifteen proteins, including chaperonin 60 and vacuolar ATPase subunit B. nih.gov Similarly, in Platycodon grandiflorus, salicylic acid treatment affected the malonylation of proteins involved in photosynthesis and carbon metabolism. mdpi.com

These findings suggest that this compound, as a derivative of salicylic acid, could serve as a valuable tool for researchers. It could be used to probe specific protein-small molecule interactions, potentially identifying new protein targets or elucidating the mechanisms of action of related therapeutic compounds. The substitution pattern on the benzene (B151609) ring could offer unique binding affinities and selectivities compared to salicylic acid itself. nih.gov

Table 1: Proteins Differentially Expressed in Ginseng Cells upon Salicylic Acid Treatment

| Protein Identified | Functional Category | Change in Abundance |

| Chaperonin 60 | Defense and Stress Response | More Abundant |

| Vacuolar ATPase subunit B | Energy Metabolism | Newly Induced |

This table is based on findings from studies on salicylic acid and is presented to illustrate the potential research avenues for this compound. nih.gov

Exploration as Thermostabilizers for Polymeric Materials

The thermal degradation of polymers, particularly polyvinyl chloride (PVC), is a significant challenge during processing at high temperatures. This degradation often involves the release of hydrochloric acid (HCl), which can further catalyze the breakdown of the polymer matrix. nih.govacademicjournals.orgnih.gov To counteract this, thermal stabilizers are added to the polymer. Aromatic carboxylic acids and their metal salts are among the classes of compounds explored for this purpose. nih.govgoogle.com

While specific studies detailing the use of this compound as a thermostabilizer are not widely available, the principles of thermal stabilization by related compounds provide a strong indication of its potential. Metal carboxylates, including those derived from benzoic acid, can act as primary stabilizers. nih.gov They function by reacting with and neutralizing the HCl released during PVC degradation, thereby preventing the autocatalytic breakdown process. academicjournals.org

The general mechanism of action for metal carboxylate stabilizers in PVC involves the replacement of labile chlorine atoms on the polymer chain with more stable carboxylate groups. This substitution inhibits the initiation of the "zipper-like" dehydrochlorination reaction that leads to discoloration and loss of mechanical properties. nih.gov The effectiveness of these stabilizers can be influenced by the nature of both the metal cation and the carboxylic acid anion.

Research on various organic and inorganic compounds as "green" thermal stabilizers for PVC is ongoing, driven by the desire to replace traditional heavy metal-based stabilizers. academicjournals.org Compounds containing functional groups capable of reacting with HCl or trapping radicals are of particular interest. The structure of this compound, with its carboxylic acid group, suggests its potential to be converted into a metal salt that could function as a primary thermal stabilizer. Furthermore, the phenolic hydroxyl group could potentially play a role in radical scavenging, offering a secondary stabilization mechanism.

Table 2: Common Classes of Metal-Based Thermal Stabilizers for PVC

| Stabilizer Class | Example Compounds | Primary Stabilization Mechanism |

| Lead Salts | Basic Lead Carbonate | HCl Scavenging |

| Tin Carboxylates/Mercaptides | Dibutyltin Maleate | Labile Chlorine Substitution |

| Mixed Metal Carboxylates | Calcium/Zinc Stearates | Synergistic HCl Scavenging |

| Aromatic Carboxylic Acid Salts | Benzoates | HCl Scavenging |

This table provides a general overview of thermal stabilizer types to contextualize the potential application of this compound derivatives. nih.govacademicjournals.org

Future Research Directions

Design and Synthesis of Next-Generation Analogues

Future research should prioritize the rational design and synthesis of next-generation analogues of 2-hydroxy-6-isopropyl-3-methylbenzoic acid to explore and enhance its therapeutic potential. The synthesis of novel derivatives of related benzoic acid compounds has demonstrated that structural modifications, such as the introduction of different functional groups, can lead to compounds with improved biological activities, including antibacterial and antioxidant properties. nih.govjchr.orgrasayanjournal.co.in

Strategies for creating new analogues could involve:

Esterification and Amidation: Converting the carboxylic acid group into a variety of esters and amides can alter the compound's lipophilicity and pharmacokinetic profile. nih.gov This approach has been successfully used to create derivatives of other phenolic acids with enhanced biological effects. rasayanjournal.co.in

Modification of Substituents: Altering the isopropyl and methyl groups on the phenyl ring could influence the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on other bioactive molecules have shown that even small changes to alkyl substituents can significantly impact potency and selectivity. nih.govcore.ac.uk

Introduction of New Functional Groups: Adding pharmacologically active moieties to the aromatic ring could result in hybrid molecules with dual or synergistic activities. rasayanjournal.co.in

The synthesis of these new analogues will enable extensive SAR studies, providing valuable insights into the chemical features essential for their biological activity and guiding the development of more potent and selective compounds. nih.govmdpi.com

Comprehensive Mechanistic Investigations of Biological Actions

While preliminary studies have suggested potential analgesic and antistress properties for the related compound o-thymotic acid in rat models, the underlying mechanisms of action remain largely unexplored. chemicalbook.com A critical area for future research is the comprehensive investigation of the biological and pharmacological effects of this compound and its derivatives.

Future studies should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography and proteomics to identify the specific proteins, enzymes, or receptors that interact with the compound.

Elucidate Signaling Pathways: Investigating the downstream cellular signaling cascades that are modulated by the compound, which could involve pathways related to inflammation, pain, and oxidative stress.

In Vitro and In Vivo Models: Utilizing a range of cell-based assays and animal models to characterize the compound's effects on a systemic level and to validate its therapeutic potential for specific conditions. Research on derivatives of similar compounds, such as p-hydroxybenzoic acid, has revealed a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, suggesting that this compound may possess a similarly broad spectrum of activities. scispace.com

Advanced Computational Studies for Drug Design and Optimization

Advanced computational methods are indispensable tools for modern drug discovery and offer a powerful approach to accelerate the development of new drugs based on the this compound scaffold. jchr.orgijs.si In silico techniques can provide deep insights into the structure-activity relationships and guide the design of optimized analogues with improved properties. ijs.sinih.gov

Key computational approaches to be explored include:

Molecular Docking: Simulating the binding of the compound and its analogues to the active sites of potential biological targets to predict binding affinities and modes of interaction. nih.govjchr.org

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of the analogues with their biological activities to predict the potency of new designs. ijs.si

Density Functional Theory (DFT) Calculations: Investigating the electronic properties of the molecules to understand their reactivity and potential for antioxidant activity. mdpi.comdergipark.org.tr

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues to identify candidates with favorable drug-like profiles. mdpi.com

These computational studies will facilitate a more targeted and efficient drug design process, reducing the time and cost associated with synthesizing and testing new compounds. ijs.si

Exploration of Novel Coordination Architectures

The presence of both a carboxylic acid and a hydroxyl group makes this compound an excellent ligand for forming coordination complexes with a wide range of metal ions. nih.govresearchgate.net The coordination chemistry of this compound is a rich field for future exploration, with potential applications in catalysis, materials science, and bioinorganic chemistry. nih.govstonybrook.edu

Future research in this area should focus on:

Synthesis of New Metal Complexes: Systematically exploring the reactions of this compound with various transition metals and main group elements. nih.govnih.govechemcom.com

Structural Characterization: Utilizing techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structures of the resulting coordination complexes. nih.govresearchgate.netnih.gov The asymmetric substitution pattern on the phenyl ring could lead to the formation of interesting stereoisomeric products. nih.govresearchgate.net

Investigation of Physicochemical Properties: Characterizing the magnetic, electronic, and photophysical properties of the new complexes to identify potential applications in areas such as molecular magnetism and sensing.

Catalytic Activity: Screening the metal complexes for catalytic activity in various organic transformations.

The ability to fine-tune the properties of the ligand by modifying its substituents provides a powerful tool for designing coordination complexes with desired structures and functions. nih.govresearchgate.net

Biotechnological Production and Derivatization

Harnessing biological systems for the production and modification of this compound represents a promising avenue for sustainable and efficient chemical synthesis. While the chemical synthesis of this compound is established, biotechnological routes could offer environmental benefits and opportunities for novel derivatization.

Future research directions include:

Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the biosynthesis of this compound or related natural products. For instance, 6-methylsalicylic acid, a structurally similar compound, is known to be produced by various fungi through a polyketide pathway. caymanchem.comchemicalbook.com Genome mining and metabolic analysis could uncover similar pathways for this compound. nih.govnih.gov

Metabolic Engineering: Genetically modifying microorganisms, such as bacteria or yeast, to produce the compound from simple feedstocks like glucose. nih.gov This approach has been successfully applied for the production of other hydroxybenzoic acids. nih.gov

Enzymatic Derivatization: Using isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations on the this compound scaffold, enabling the synthesis of novel derivatives that may be difficult to produce through traditional chemical methods.

These biotechnological approaches could lead to more cost-effective and environmentally friendly production methods and expand the chemical diversity of accessible analogues.

Q & A

Q. How is the crystal structure of 2-Hydroxy-6-isopropyl-3-methylbenzoic acid determined, and what are the key structural features?

- Methodological Answer : The crystal structure is determined via single-crystal X-ray diffraction at 200 K using MoKα radiation (λ = 0.71073 Å). Data collection involves measuring reflection intensities (θ = 3.3–26.5°), followed by refinement with SHELXL . Key features include:

- Orthorhombic space group with cell parameters , and .

- Intramolecular hydrogen bonding between the hydroxyl group (O–H) and the carbonyl oxygen (O=C), forming an motif.

- Intermolecular hydrogen bonds between carboxylic acid groups, creating centrosymmetric dimers () .

Q. Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 16.8864, 6.6653, 18.238 |

| (ų) | 2052.7 |

| 8 | |

| -factor | 0.054 |

Q. What experimental conditions are critical for growing high-quality single crystals of this compound?

- Methodological Answer : Crystals are typically grown via slow evaporation or cooling methods in solvents that promote hydrogen bonding (e.g., ethanol/water mixtures). Key conditions include:

- Temperature : 200 K to minimize thermal motion and disorder .

- Solvent selection : Polar aprotic solvents enhance hydrogen-bonded dimer formation, critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the hydrogen-bonding network and coordination chemistry of this compound?

- Methodological Answer : The asymmetric substitution pattern (hydroxy, isopropyl, methyl groups) introduces steric and electronic effects:

- Steric effects : The isopropyl group tilts 74.17° relative to the benzene plane, influencing packing and ligand accessibility in coordination complexes .

- Electronic effects : Substituents modulate the carboxylic acid’s acidity (pKa), affecting its deprotonation behavior and binding modes (mono- vs. bidentate) with transition metals .

- Hydrogen-bonding : Intramolecular O–H···O bonds stabilize the planar carboxylic acid group, while intermolecular bonds dictate crystal packing. Comparative studies with meta-methylbenzoic acid (no hydroxy group) reveal reduced dimerization capacity .

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from neglecting intermolecular interactions or solvent effects. To address this:

Validate computational models using high-resolution crystallographic data (e.g., anisotropic displacement parameters from SHELXL refinements) .

Perform graph-set analysis to quantify hydrogen-bonding motifs and compare with predicted supramolecular synthons .

Use multi-method validation : Pair X-ray data with spectroscopic techniques (e.g., IR for hydrogen-bonding validation) and DFT calculations incorporating dispersion corrections .

Q. What strategies are recommended for designing coordination complexes using this compound as a ligand?

- Methodological Answer :

- pH control : Adjust reaction pH to modulate ligand deprotonation (e.g., acidic conditions retain the neutral carboxylic acid; basic conditions form carboxylate anions for stronger metal binding) .

- Co-crystallization agents : Use counterions (e.g., , ) to template specific coordination geometries.

- Structural benchmarking : Compare with analogous benzoic acid derivatives (e.g., salicylic acid) to predict stereoisomer formation and ligand flexibility .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on hydrogen-bonding patterns in substituted benzoic acids?

- Methodological Answer : Contradictions often stem from differences in crystallization conditions or refinement methodologies. To reconcile results:

- Re-refine raw data using updated software (e.g., SHELXL vs. older versions) to ensure consistency in H-atom positioning .

- Replicate experiments under varying conditions (solvent, temperature) to assess motif robustness .

- Publish CIF files for peer validation, as demonstrated in Acta Crystallographica reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.